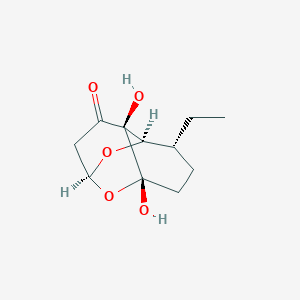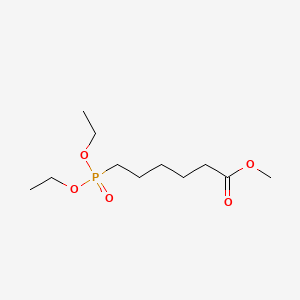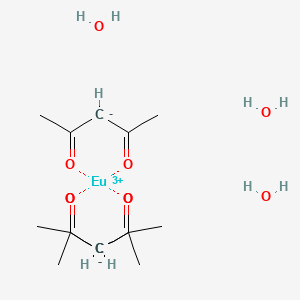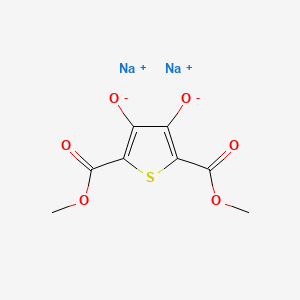
N-Succinimidyl 3-(Diphenylphosphino)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Succinimidyl 3-(Diphenylphosphino)propionate: is a chemical compound with the molecular formula C19H18NO4P and a molecular weight of 355.32 g/mol . It is commonly used as a reagent in organic synthesis, particularly for the conversion of azides into diazo compounds under mild conditions . This compound is characterized by its solid form and a melting point range of 104-108°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Succinimidyl 3-(Diphenylphosphino)propionate typically involves the reaction of 3-(Diphenylphosphino)propanoic acid with N-Hydroxysuccinimide in the presence of a coupling agent such as N,N’-Dicyclohexylcarbodiimide . The reaction is carried out in an appropriate solvent, such as dichloromethane , under mild conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N-Succinimidyl 3-(Diphenylphosphino)propionate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with primary amines to form stable amide bonds.
Click Chemistry: It is suitable for click chemistry reactions, particularly for the conversion of azides into diazo compounds.
Common Reagents and Conditions:
Primary Amines: React with this compound to form amide bonds.
Azides: React with the compound under mild conditions to form diazo compounds.
Major Products Formed:
Amide Bonds: Formed when reacting with primary amines.
Diazo Compounds: Formed when reacting with azides.
Scientific Research Applications
N-Succinimidyl 3-(Diphenylphosphino)propionate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Succinimidyl 3-(Diphenylphosphino)propionate involves its reactivity with primary amines and azides. The compound’s N-Hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, releasing N-Hydroxysuccinimide as a byproduct . In the presence of azides, the compound facilitates the formation of diazo compounds through a phosphine-mediated process .
Comparison with Similar Compounds
- N-Succinimidyl 3-(Diphenylphosphino)propanoate
- 3-(Diphenylphosphino)propanoic acid N-succinimidyl ester
- 1-[3-(Diphenylphosphino)-1-oxopropoxy]-2,5-pyrrolidinedione
- 2,5-Dioxo-1-pyrrolidinyl 3-(Diphenylphosphino)propanoate
Uniqueness: N-Succinimidyl 3-(Diphenylphosphino)propionate is unique due to its dual functionality, allowing it to participate in both amide bond formation and click chemistry reactions. This versatility makes it a valuable reagent in various fields of scientific research and industrial applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-diphenylphosphanylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18NO4P/c21-17-11-12-18(22)20(17)24-19(23)13-14-25(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRPSWGREIRROT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCP(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18NO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654859 |
Source


|
| Record name | 1-{[3-(Diphenylphosphanyl)propanoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170278-50-9 |
Source


|
| Record name | 1-{[3-(Diphenylphosphanyl)propanoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary application of N-Succinimidyl 3-(Diphenylphosphino)propionate (DPPS) in organic synthesis?
A1: this compound (DPPS) is primarily used as a reagent for the conversion of azides into their corresponding diazo compounds. [] This transformation is particularly useful in various synthetic applications, including the preparation of nitrogen-containing heterocycles and other complex molecules.
Q2: What are the structural characteristics of DPPS?
A2: DPPS, with a molecular formula of C19H18NO4P and a molecular weight of 355.32 g/mol, is a white solid with a melting point ranging from 101-103 °C. [] It exhibits solubility in a wide range of organic solvents, making it a versatile reagent for various organic reactions. While the provided abstract doesn't delve into specific spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy would be valuable in further characterizing its structure.
Q3: How is DPPS prepared?
A3: The synthesis of DPPS involves a coupling reaction between 3-(diphenylphosphino)propionic acid and N-hydroxysuccinimide. [] This reaction is typically mediated by coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC). Purification of the synthesized DPPS is typically achieved using silica gel flash column chromatography, employing a mixture of ethyl acetate (EtOAc) and hexanes as the eluent. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B599488.png)









